エファロキサン塩酸塩

概要

説明

エファロキサン塩酸塩は、α2-アドレナリン受容体とイミダゾリン-1受容体の強力で選択的な拮抗薬です。 膵β細胞のATP感受性カリウムチャネルを遮断し、インスリン分泌を誘導することで知られています 。 この化合物は、代謝、分泌、イオン輸送、心血管機能に対する薬理学的効果について広く研究されています .

科学的研究の応用

エファロキサン塩酸塩は、幅広い科学研究における応用があります。

作用機序

生化学分析

Biochemical Properties

Efaroxan hydrochloride interacts with distinct imidazoline binding proteins . These sites do not recognize endogenous agonists for known monoamine receptors and exhibit high affinity for selected compounds containing an imidazoline, guanidinium, or structurally related substituent . Efaroxan hydrochloride is also known to interact with α2-adrenergic receptors and imidazoline-1 receptors .

Cellular Effects

Efaroxan hydrochloride has been shown to have effects on various types of cells and cellular processes. It blocks ATP-sensitive K+ channels in pancreatic β cells, leading to the induction of insulin release . This suggests that Efaroxan hydrochloride can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

Efaroxan hydrochloride exerts its effects at the molecular level through several mechanisms. As an α2-adrenoreceptor antagonist and I1 imidazoline binding site antagonist, it blocks ATP-sensitive K+ channels in pancreatic β cells . This blockade leads to the induction of insulin release .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of Efaroxan hydrochloride in laboratory settings are limited, it is known that Efaroxan hydrochloride can induce insulin release by blocking ATP-sensitive K+ channels in pancreatic β cells . This suggests that the effects of Efaroxan hydrochloride can change over time in laboratory settings.

Dosage Effects in Animal Models

In animal models, Efaroxan hydrochloride has been shown to improve oral glucose tolerance

Metabolic Pathways

Efaroxan hydrochloride is involved in several metabolic pathways. It interacts with α2-adrenergic receptors and imidazoline-1 receptors , suggesting that it may be involved in pathways related to these receptors

Transport and Distribution

Given its interactions with α2-adrenergic receptors and imidazoline-1 receptors , it is likely that it is transported and distributed in a manner similar to other compounds that interact with these receptors.

Subcellular Localization

Given its interactions with α2-adrenergic receptors and imidazoline-1 receptors , it is likely that it is localized in a manner similar to other compounds that interact with these receptors.

準備方法

合成ルートと反応条件

エファロキサン塩酸塩の合成には、いくつかの段階が含まれます。 一般的な方法の1つは、2-フルオロベンズアルデヒドと2-ブロモ酪酸エチルのダルツェン反応から始まり、2-エチル-3-(2-フルオロフェニル)オキシラン-2-カルボン酸エチルを生成します 。 この中間体は、炭素上のパラジウム触媒による水素化を受け、2-[(2-フルオロフェニル)メチル]-2-ヒドロキシ酪酸エチルを生成します 。 エステルのけん化により、2-[(2-フルオロフェニル)メチル]-2-ヒドロキシ酪酸が生成され、その後、水素化ナトリウムで処理して2-エチル-2,3-ジヒドロベンゾフラン-2-カルボン酸を生成します 。 最後のステップでは、カルボン酸を酸塩化物に変換し、続いてトリメチルアルミニウムの存在下でエチレンジアミンと反応させて、エファロキサンを生成します .

工業生産方法

エファロキサン塩酸塩の工業生産方法は、通常、上記の合成ルートを用いた大規模合成を含みます。 このプロセスは、収量と純度が最適化され、反応条件と精製工程が厳密に管理されるため、最終製品が医薬品基準を満たすことが保証されます .

化学反応の分析

反応の種類

エファロキサン塩酸塩は、さまざまな化学反応を起こします。その中には、以下のようなものがあります。

酸化: 特定の条件下で酸化されて、対応する酸化物を生成することができます。

還元: 還元反応により、官能基が修飾され、薬理学的性質が変化する可能性があります。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤があります 。反応条件は、化合物の完全性を損なうことなく、目的の変換を達成するために慎重に制御されます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化により酸化物を生成し、置換反応により、薬理学的プロファイルが修正されたさまざまな誘導体を生成することができます .

類似化合物との比較

生物活性

Efaroxan hydrochloride is a compound of significant interest due to its dual role as a selective antagonist of α2-adrenergic receptors and an imidazoline I1 receptor ligand. This article delves into its biological activity, mechanisms of action, and implications for therapeutic applications, particularly in diabetes and neurological disorders.

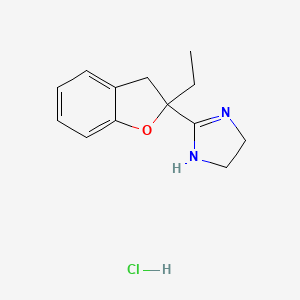

- Chemical Name: 2-(2-Ethyl-2,3-dihydro-2-benzofuranyl)-4,5-dihydro-1H-imidazole hydrochloride

- CAS Number: 89197-00-2

- Molecular Weight: 267.76 g/mol

- Purity: ≥99%

Efaroxan exerts its biological effects primarily through the following mechanisms:

- α2-Adrenoceptor Antagonism:

- Imidazoline I1 Receptor Ligand:

Insulin Secretion

Efaroxan has been demonstrated to stimulate insulin release in various studies:

- In Vitro Studies:

- In Vivo Studies:

Antihyperglycemic Effects

Efaroxan has been noted for its antihyperglycemic properties:

- It improves oral glucose tolerance in diabetic animal models by inhibiting ATP-sensitive potassium channels (K(ATP) channels) on pancreatic β-cells .

- The compound's ability to modulate glucose metabolism positions it as a potential therapeutic agent for type 2 diabetes.

Study on GABAergic Synaptic Transmission

A study investigated the role of efaroxan in modulating GABAergic synaptic transmission:

- Efaroxan was shown to antagonize the effects of moxonidine on GABAergic inhibitory postsynaptic currents (IPSCs), indicating its role in synaptic modulation via imidazoline receptors .

- The study utilized various statistical methods to analyze the effects, demonstrating a significant reduction in IPSCs when treated with both moxonidine and efaroxan.

Rhes Protein Regulation

Research identified Rhes, a monomeric GTP-binding protein, as a target regulated by efaroxan:

- Efaroxan treatment led to down-regulation of Rhes expression in pancreatic β-cells, correlating with changes in insulin secretion dynamics .

- This suggests that Rhes may play a critical role in mediating the secretory effects of efaroxan.

Summary Table of Biological Activities

特性

IUPAC Name |

2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O.ClH/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13;/h3-6H,2,7-9H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOIUCRHVWIHAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2=CC=CC=C2O1)C3=NCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474686 | |

| Record name | 2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89197-32-0, 89197-00-2 | |

| Record name | Efaroxan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Efaroxan hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。